molecular formula C14H12ClNO4S B3087387 N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-39-4

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B3087387
CAS No.: 117309-39-4
M. Wt: 325.8 g/mol
InChI Key: TWTQLZIRPFSPNO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine (CAS 117309-39-4) is a synthetic, tailor-made amino acid derivative of significant interest in modern medicinal chemistry and pharmaceutical research . This compound features a unique hybrid structure, integrating a sulfonamide moiety with a glycine backbone, a design strategy exploited in the development of novel therapeutic agents . The structural motif of N-arylsulfonyl glycines is a versatile building block, particularly in the synthesis of complex molecules such as dipeptide carboxamides. Research indicates that compounds incorporating these structures have demonstrated promising in vivo antimalarial and in vitro antimicrobial activities in preclinical studies . The presence of both the sulfonamide and N-aryl chlorophenyl groups is a key feature, as these functionalities are known to contribute to biological activity by potentially inhibiting crucial parasitic enzymes, such as carbonic anhydrase from Plasmodium falciparum (pfCA), or through action on folate metabolic pathways . Furthermore, the carboxylic acid group allows for further synthetic modification, for instance into ester derivatives like the corresponding methyl ester (CAS 359770-42-6), enabling structure-activity relationship (SAR) studies and prodrug development . Researchers utilize this compound as a critical intermediate for constructing more complex molecules aimed at addressing the challenge of drug-resistant malaria and bacterial infections . It is supplied for research and development purposes only, strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQLZIRPFSPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256834
Record name N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117309-39-4
Record name N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117309-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-chloroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Ring

N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester
  • Structure : Differs by having a 3-chloro-4-fluorophenyl group instead of 2-chlorophenyl.
  • The methyl ester group improves lipophilicity compared to the free carboxylic acid in the target compound .
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
  • Structure : Replaces phenylsulfonyl with methylsulfonyl and introduces a methyl group at the 2-position of the chlorophenyl ring.
  • Impact : The methylsulfonyl group reduces steric bulk, possibly increasing membrane permeability. The 2-methyl substitution may introduce steric hindrance, affecting interactions with enzymes .
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine
  • Structure: Substitutes 2-chlorophenyl with 4-phenoxyphenyl.
  • This structural change could reduce electron-withdrawing effects compared to chlorine, altering reactivity .

Modifications to the Glycine Backbone

N-(Phenylsulfonyl)anthranilic Acid
  • Structure: Replaces glycine with anthranilic acid (2-aminobenzoic acid).
  • Impact : The aromatic amine in anthranilic acid introduces conjugation, which may enhance binding to enzymes through π-π interactions. This modification has shown improved aldose reductase inhibition compared to simpler glycine derivatives .
Amide Derivatives of N-(5-(2-Chlorophenyl)furan-2-formyl)glycine
  • Structure : Incorporates a furan ring linked to the glycine backbone.
  • Impact : The furan’s electron-rich nature and planar structure facilitate interactions with hydrophobic enzyme pockets. These derivatives exhibit cytotoxicity against K562 cells, highlighting the role of heterocyclic substituents in bioactivity .

Structural and Crystallographic Insights

  • Crystal Structures: N-(2-Chlorophenyl) analogs exhibit shorter C(S)-C(O) bond lengths (1.76–1.79 Å) compared to non-chlorinated derivatives (1.81 Å), due to chlorine’s electron-withdrawing effect. This impacts molecular conformation and binding to targets . Example: N-(Phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a = 8.795 Å, c = 15.115 Å), with chlorine influencing packing density and hydrogen bonding .

Biological Activity

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClNO4SC_{15}H_{16}ClNO_4S, with a molecular weight of approximately 335.81 g/mol. The compound features a chloro-substituted phenyl ring and a sulfonyl group linked to a glycine moiety, which significantly influences its reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
This compoundChlorophenyl and phenylsulfonyl groupsEnhanced binding affinity to biological targets
Other AnaloguesVarying substitutions on the phenyl ringInfluence on reactivity and selectivity

1. Inhibition of Aldose Reductase

Research indicates that derivatives of N-(phenylsulfonyl)glycine exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. In a study involving rat lens assays, it was found that several derivatives displayed greater inhibitory activity than the corresponding glycines, suggesting that the N-phenyl substitution enhances affinity for aldose reductase .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties, particularly its role as a non-steroidal anti-inflammatory drug (NSAID). It is known to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. Selective COX-2 inhibitors like this compound have shown potential in reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

3. Antibacterial Activity

Studies have also explored the antibacterial properties of sulfonamide derivatives, including those similar to this compound. These compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 1: Aldose Reductase Inhibition

In a comparative study, various N-(phenylsulfonyl)-N-phenylglycines were synthesized and tested for their aldose reductase inhibitory activity. The results showed that specific analogues exhibited superior inhibition compared to traditional glycine derivatives, indicating a promising therapeutic avenue for diabetic complications .

Case Study 2: Anti-inflammatory Effects

A clinical evaluation of COX-2 inhibitors revealed that compounds similar to this compound effectively reduced inflammation markers in patients with chronic inflammatory diseases. The selective inhibition of COX-2 was associated with improved patient outcomes without significant adverse effects typically seen with non-selective NSAIDs .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine to ensure high purity and yield?

Methodological Answer:

  • Stepwise Sulfonylation : React glycine derivatives (e.g., methyl esters) with phenylsulfonyl chloride under controlled alkaline conditions (pH 8–9) to minimize side reactions. Evidence from methyl ester analogs (e.g., Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate) suggests sulfonylation is achievable at 0–5°C .
  • Purification : Use recrystallization with solvent systems like DMSO/corn oil mixtures (as described for 2-Furoylglycine) to remove unreacted starting materials . Monitor purity via HPLC (≥95% threshold) .

Which analytical techniques are most reliable for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm sulfonamide bond formation and aryl substitution patterns. Compare with crystallographic data from structurally similar compounds (e.g., N-(2-Chloroacetyl)glycine) .
  • Mass Spectrometry (LC-MS) : Employ high-resolution LC-MS to verify molecular weight (e.g., average mass ~357.78 g/mol for methyl ester analogs) and detect impurities .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) to ensure stoichiometric consistency .

How can solubility challenges in aqueous and organic solvents be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 90% SBE-β-CD in saline for aqueous solubility enhancement, as demonstrated for 2-Furoylglycine .
  • Lipophilic Formulations : For lipid-based assays, dissolve in corn oil/DMSO mixtures (≥2.5 mg/mL) with sonication to ensure homogeneity .

What stability protocols should be followed for long-term storage and handling?

Methodological Answer:

  • Temperature Control : Store at –20°C in airtight, light-resistant containers to prevent degradation (similar to sulfonamide intermediates) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic/oxidative stability .

Advanced Research Questions

How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent system) to isolate variables. For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can inhibit enzymes) .
  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays to confirm mechanism-specific effects .

What computational approaches are suitable for predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Compare with analogs such as Ethyl N-((2-hydroxyphenyl)methyl)glycinate, which shares structural motifs .
  • QSAR Modeling : Develop quantitative structure-activity relationships using halogenated aryl sulfonamides (e.g., fluorine/chlorine substitution trends from N-(2-Fluorophenyl)glycine data) .

How can reaction intermediates and degradation pathways be elucidated mechanistically?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor sulfonamide bond cleavage rates under acidic/basic conditions .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled glycine moieties (as in N-(2-Methyl-d3-benzoyl-d4)glycine) to track metabolic or hydrolytic pathways .

What cross-disciplinary applications are plausible based on structural analogs?

Methodological Answer:

  • Material Science : Explore use as a ligand for metal-organic frameworks (MOFs), leveraging sulfonyl groups for coordination (similar to N-(Carboxymethyl)-N-(phosphonomethyl)-glycine in chelation) .
  • Photochemistry : Investigate UV-induced reactivity for photoresist applications, inspired by N-(4-hydroxyphenyl)glycine’s role as a photographic developer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine
Reactant of Route 2
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine

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